molecular formula C8H12ClN3O2 B2648933 6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 1909325-59-2

6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Cat. No.: B2648933
CAS No.: 1909325-59-2
M. Wt: 217.65
InChI Key: QPVKPOMJUJHQJW-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a compound that features a pyrrolidine ring fused with a tetrahydropyrimidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the tetrahydropyrimidine-2,4-dione moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine derivatives.

Scientific Research Applications

6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the tetrahydropyrimidine-2,4-dione structure.

    Pyrrolidine-2,5-dione: Similar in structure but with different functional groups.

    Prolinol: Contains a pyrrolidine ring with a hydroxyl group.

Uniqueness

6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its combined pyrrolidine and tetrahydropyrimidine-2,4-dione structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-pyrrolidin-3-yl-1H-pyrimidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c12-7-3-6(10-8(13)11-7)5-1-2-9-4-5;/h3,5,9H,1-2,4H2,(H2,10,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVKPOMJUJHQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=O)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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